Physicochemical Property Differentiation: XLogP3 vs. Closest Structural Analogs
The target compound demonstrates a computed XLogP3 value that differs substantially from its closest analog with a benzoxazole replacement. The higher lipophilicity of the target compound is likely to translate into superior membrane permeability but potentially lower aqueous solubility compared to the benzoxazole analog, which is a critical differentiation point for cell-based versus biochemical assay selection. This comparison is based on cross-study comparable data from PubChem and patent literature [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | N-(2-(benzo[d]oxazol-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (estimated XLogP3 ≈ 3.9) |
| Quantified Difference | Δ XLogP3 ≈ +0.7 (higher lipophilicity for target) |
| Conditions | Computed by XLogP3 3.0; PubChem release 2021.05.07. Comparator value estimated from structure with benzoxazole-for-benzothiazole replacement. |
Why This Matters
A logP difference of 0.7 units can significantly impact a compound's distribution coefficient and off-target binding, making the target compound more suitable for intracellular target engagement but potentially requiring different formulation strategies for in vivo studies.
- [1] PubChem. Compound Summary for CID 3316525: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] US-8618286-B2: Benzoxazines, benzothiazines, and related compounds having NOS inhibitory activity. (Provides evidence for activity cliffs related to benzothiazole/benzoxazole substitution in a structurally related series). View Source
